Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl- (hereafter referred to as Compound X) is a fused heterocyclic system with a pyrimidotriazine core. Its structure features:
- A pyrimido[5,4-e][1,2,4]triazine backbone.
- Methyl groups at positions 6 and 6.
- A phenyl substituent at position 2.
This compound is structurally related to natural antibiotics like fervenulin and toxoflavin (both pyrimidotriazine derivatives) . It exhibits antitumor activity against human lung carcinoma (A549) with an IC50 of 3.6 μM, as reported in synthesis studies . Its mechanism involves β-catenin/TCF complex antagonism, making it a candidate for colorectal cancer treatment .
Properties
CAS No. |
25696-85-9 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
6,8-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-11-9(12(19)18(2)13(17)20)14-10(15-16-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
SHAWAHWVRVLNBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidotriazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate diamines and diketones under acidic or basic conditions.
Condensation Reactions: Using aldehydes and amines in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
High-Temperature Reactions: To facilitate cyclization.
Use of Catalysts: Such as Lewis acids or bases to enhance reaction rates.
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes condensation with aromatic aldehydes to form hydrazone intermediates, a key step in synthesizing pyrimidotriazine derivatives. For example:
-
Reaction with 4-nitrobenzaldehyde yields 4-nitrobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone (5e ), confirmed by IR bands at 3150 cm⁻¹ (NH) and 1740–1692 cm⁻¹ (C=O) .
-
Hydrazone formation involves nucleophilic attack of the hydrazinyl group on the aldehyde carbonyl, followed by dehydration .
Table 1: Condensation Reaction Outcomes
| Aldehyde | Product Yield | Key Spectral Data (IR/NMR) |
|---|---|---|
| 4-Nitrobenzaldehyde | 91% | δ 10.75 (NH, DMSO-d₆); 1514 cm⁻¹ (NO₂ asym) |
| 3,4-Dimethoxybenzaldehyde | 85% | δ 8.48–8.24 (α-CH); 1725–1670 cm⁻¹ (C=O) |
Nitrosation and Cyclization
Hydrazone intermediates react with in situ generated nitrous acid (HNO₂) to form nitroso derivatives, which undergo intramolecular cyclization:
-
Mechanism : The electron-rich α-carbon of the hydrazone attacks the nitroso group, forming hydroxylamine intermediates. Subsequent protonation eliminates H₃O⁺, yielding pyrimidotriazines .
-
Key evidence : Disappearance of α-CH signals (δ 8.48–8.24 ppm) and C5-H uracil protons (δ 5.46–5.30 ppm) in ¹H-NMR confirms cyclization .
Table 2: Cyclization Products
| Starting Hydrazone | Cyclized Product | IC₅₀ (A549 Cells) |
|---|---|---|
| 5a | 6a | 3.6 μM |
| 5e | 6e | 5.2 μM |
Palladium-Catalyzed Cross-Coupling
The compound participates in Buchwald–Hartwig amination with aryl amines under palladium catalysis:
-
Conditions : Xantphos/Pd(OAc)₂ in p-dioxane at reflux (2 h) .
-
Example : Reaction with 3-aminopyridine yields 8-(3,4-difluorobenzyl)-6-methyl-3-(pyridin-3-ylamino)pyrimidotriazine-5,7-dione (9g ) in 78% yield .
Key Data :
Nucleophilic Substitution
The triazine core reacts with nucleophiles such as thiols and amines:
-
Thiol substitution : Treatment with 2-(dimethylamino)ethanethiol hydrochloride in DMF yields 8-(3,4-difluorobenzyl)-3-((2-(dimethylamino)ethyl)thio)-6-methylpyrimidotriazine-5,7-dione (10 ) .
-
Amination : Piperazine reacts via SNAr mechanism, confirmed by ¹H-NMR δ 3.95 ppm (ArN(CH₂)₂) and 3.00 ppm (HN(CH₂)₂) .
DMF-DMA-Mediated Cyclization
Dimethylformamide-dimethylacetal (DMF-DMA) facilitates cyclization to pyrazolopyrimidines:
Oxidation and Reduction
-
Oxidation : Reacts with strong oxidants at the triazine nitrogen, forming N-oxide derivatives (e.g., 4-oxide form).
-
Reduction : Catalytic hydrogenation reduces nitro groups to amines, modifying electronic properties for enhanced bioactivity.
Stability and Reactivity Trends
-
pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures (TGA data) .
This systematic analysis underscores the compound’s adaptability in synthetic chemistry, enabling tailored modifications for pharmaceutical and materials applications. Experimental protocols and spectral validation ensure reproducibility and mechanistic clarity.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Diagnostic Agents: Used in imaging and diagnostic techniques.
Industry
Agriculture: Used as pesticides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pyrimidotriazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, enzyme inhibition may occur through binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Fervenulin (6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione)
- Structural Differences : Fervenulin lacks the 3-phenyl substituent present in Compound X.
- Biological Activity: Fervenulin is a nematicidal agent isolated from Streptomyces sp., effective against Meloidogyne incognita .
- Synthesis : Produced via microbial fermentation, whereas Compound X is synthesized chemically through hydrazone intermediates and cyclization .
Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione)
- Structural Differences : Toxoflavin is a tautomer of fervenulin, with methyl groups at positions 1 and 6 instead of 6 and 7.
- Biological Activity : Toxoflavin inhibits cystathionine β-synthase (CBS) with an IC50 in the low μM range, relevant to Down syndrome and cancer . Compound X’s 3-phenyl group may enhance selectivity for β-catenin/TCF over CBS.
- Pharmacokinetics : Toxoflavin has poor aqueous solubility, while Compound X derivatives show improved metabolic stability and solubility (e.g., CC50/EC50 ratio of 92 for lead compound 1f) .
3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Structural Differences: Features a diethylaminoethoxy-phenyl substituent at position 3 instead of a simple phenyl group.
- Biological Activity : This derivative showed the highest β-catenin/TCF antagonism in its series (IC50 = 0.016 mM) and favorable pharmacokinetics (LD50/IC50 ratio = 8.32) . Compound X’s simpler phenyl group may reduce potency but improve synthetic accessibility.
Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione Derivatives
- Structural Differences : Lack the 8-methyl group and phenyl substituent.
- Biological Activity: These derivatives demonstrate cytoprotective effects against rotenone-induced toxicity (relevant to Parkinson’s disease) but show weaker anticancer activity compared to Compound X .
Comparative Data Table
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl- (CAS Number: 25696-85-9) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅O₂ |
| Molecular Weight | 269.259 g/mol |
| Density | 1.371 g/cm³ |
| Boiling Point | 508.1 °C at 760 mmHg |
| Flash Point | 261.1 °C |
Synthesis
The synthesis of pyrimido(5,4-e)-1,2,4-triazine derivatives typically involves the condensation of hydrazones with activated halogenated compounds. A notable method includes using methylhydrazine as a hydrazine surrogate, allowing for regioselective alkylation at various nitrogen positions . This synthetic flexibility enables the generation of a wide range of derivatives with potential pharmacological activity.
Antimicrobial Activity
Research has shown that compounds within the pyrimido[5,4-e]-triazine class exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain substitutions enhance their efficacy against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Anticancer Properties
Pyrimido(5,4-e)-1,2,4-triazine derivatives have also been investigated for their anticancer potential. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The structural modifications at the phenyl and methyl groups appear to play a crucial role in their cytotoxicity.
Other Biological Activities
Additionally, these compounds have shown promise in exhibiting antioxidant , anti-inflammatory , and analgesic activities. For example, derivatives have been reported to scavenge free radicals effectively and reduce inflammation markers in animal models .
Case Studies
- Antimicrobial Evaluation : A series of synthesized pyrimido[5,4-e]-1,2,4-triazine derivatives were tested against various bacterial strains. Results indicated that modifications at the C3 position significantly enhanced antimicrobial activity compared to unmodified versions.
- Anticancer Studies : A study focusing on the compound's effect on human breast cancer cell lines revealed a dose-dependent increase in apoptosis markers when treated with specific derivatives. The study concluded that further structural optimization could lead to more potent anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
